Acetoxyvalerenic Acid

Description

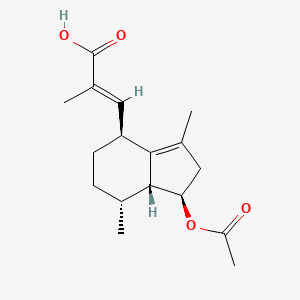

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[(1R,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBXZFLAYWAXSK-HYJCDKNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033145 |

Source

|

| Record name | Acetoxyvalerenic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81397-67-3 |

Source

|

| Record name | Acetoxyvalerenic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Acetoxyvalerenic Acid: A Technical Guide to its Discovery and Isolation from Valeriana officinalis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriana officinalis, commonly known as valerian, has a long-standing history in traditional medicine for its sedative and anxiolytic properties. Modern phytochemical research has identified a class of sesquiterpenoids, specifically valerenic acid and its derivatives, as significant contributors to its bioactivity. Among these, Acetoxyvalerenic Acid has garnered considerable interest for its potential therapeutic effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Valeriana officinalis, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows.

Physicochemical and Spectroscopic Data of this compound

A thorough characterization of a phytochemical is paramount for its development as a therapeutic agent. The following tables summarize the key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C17H24O4 | [1] |

| Molecular Weight | 292.37 g/mol | [2] |

| IUPAC Name | (2E)-3-[(1S,4S,7R,7aR)-1-(acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | [1] |

| CAS Number | 84638-55-1 | [1] |

| Purity | ≥95.0% (HPLC) | [2][3] |

Table 1: Physicochemical Properties of this compound. This table provides a summary of the fundamental physicochemical properties of this compound.

| Technique | Data | Reference |

| ¹H NMR | Characteristic signals for the olefinic proton and acetoxy group are key identifiers. | [4] |

| ¹³C NMR | Data available for structural elucidation. | [5] |

| Mass Spectrometry | Exact Mass: 292.16745924 Da | [1] |

Table 2: Spectroscopic Data for this compound. This table outlines the key spectroscopic data used for the identification and structural elucidation of this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Valeriana officinalis is a multi-step process involving extraction and chromatographic separation. The following is a detailed methodology based on established protocols.[4][6][7]

Plant Material and Extraction

-

Plant Material: Fresh or dried roots and rhizomes of Valeriana officinalis L. are used as the starting material.

-

Extraction Solvent: Methanol (B129727) is commonly employed for the initial extraction.[4][6]

-

Procedure:

-

The plant material is ground to a fine powder to increase the surface area for extraction.

-

The powdered material is macerated or percolated with methanol at room temperature.

-

The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning

-

Solvents: A series of solvents with increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), are used for fractionation.[4][6]

-

Procedure:

-

The crude methanolic extract is suspended in water and sequentially partitioned with n-hexane, chloroform, and ethyl acetate.

-

Each solvent fraction is collected separately and evaporated to dryness. This compound, being a relatively non-polar compound, is expected to be enriched in the n-hexane and chloroform fractions.[6]

-

Chromatographic Purification

a) Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase.[6]

-

Mobile Phase: A gradient of n-hexane and ethyl acetate or n-hexane and chloroform is typically used for elution.[6]

-

Procedure:

-

The n-hexane or chloroform fraction is dissolved in a minimal amount of the initial mobile phase solvent.

-

The sample is loaded onto a pre-packed silica gel column.

-

The column is eluted with a step-wise or linear gradient of increasing solvent polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound are pooled and concentrated.

-

b) Preparative Thin Layer Chromatography (pTLC):

-

Stationary Phase: Silica gel 60 F254 plates are commonly used.

-

Mobile Phase: A ternary mixture of n-hexane, ethyl acetate, and glacial acetic acid (e.g., 65:35:0.5 v/v/v) is an effective mobile phase.[6]

-

Procedure:

-

The partially purified fraction from column chromatography is applied as a band onto the pTLC plate.

-

The plate is developed in a chamber saturated with the mobile phase.

-

The bands are visualized under UV light (254 nm).

-

The band corresponding to this compound is scraped from the plate.

-

The compound is eluted from the silica gel with a suitable solvent (e.g., ethyl acetate or chloroform), filtered, and the solvent is evaporated to yield the purified compound.[6]

-

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation of this compound.

Caption: Signaling pathway of this compound's action on GABA-A receptors.

Mechanism of Action: Modulation of GABA-A Receptors

This compound is believed to exert its sedative and anxiolytic effects primarily through the positive allosteric modulation of GABA-A receptors in the central nervous system.[2][8][9] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[10][11][12]

This compound does not bind to the same site as GABA but rather to an allosteric site on the receptor complex.[2][12] This binding enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening.[12] The resulting influx of chloride ions leads to a more potent inhibitory signal, contributing to the calming effects associated with Valeriana officinalis.

Conclusion

The discovery and isolation of this compound from Valeriana officinalis represent a significant step in understanding the scientific basis for the traditional use of this medicinal plant. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising natural compound. The elucidation of its mechanism of action on GABA-A receptors opens avenues for the development of novel therapies for anxiety, insomnia, and other neurological disorders. Further research is warranted to fully explore the pharmacological profile and clinical efficacy of this compound.

References

- 1. This compound | C17H24O4 | CID 91864465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. This compound analytical standard 84638-55-1 [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. Equity Journal of Science and Technology [equijost.com]

- 8. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bethanycdykesmd.com [bethanycdykesmd.com]

- 12. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

The Biosynthesis of Acetoxyvalerenic Acid in Valerian: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of acetoxyvalerenic acid, a key bioactive sesquiterpenoid found in the roots of Valeriana officinalis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, known intermediates, and relevant quantitative data. Detailed experimental protocols for the extraction, analysis, and enzymatic characterization are provided, alongside logical and experimental workflow diagrams generated using Graphviz to facilitate a deeper understanding of the molecular processes. While significant strides have been made in elucidating this pathway, this guide also highlights areas where further research is required, particularly concerning the final acetylation step.

Introduction

Valeriana officinalis, commonly known as valerian, has a long history of use in traditional medicine for its sedative and anxiolytic properties. The therapeutic effects of valerian root extracts are attributed to a complex mixture of secondary metabolites, among which the sesquiterpenoids, particularly valerenic acid and its derivatives like this compound, are of significant pharmacological interest.[1][2] Understanding the biosynthetic pathway of these compounds is crucial for metabolic engineering efforts aimed at enhancing their production in both the native plant and heterologous systems, as well as for ensuring the quality and consistency of valerian-based products. This guide synthesizes the current knowledge on the biosynthesis of this compound, providing a technical resource for the scientific community.

The Biosynthetic Pathway from Farnesyl Diphosphate (B83284) to this compound

The biosynthesis of this compound begins with the universal precursor for sesquiterpenoids, farnesyl diphosphate (FPP), which is produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The subsequent steps, specific to valerian, involve cyclization, a series of oxidative modifications, and a final acetylation.

Cyclization of Farnesyl Diphosphate

The first committed step in the biosynthesis of the valerenic acid backbone is the cyclization of FPP. In Valeriana officinalis, this reaction is catalyzed by a sesquiterpene synthase. While multiple terpene synthases have been identified in valerian, valerena-4,7(11)-diene (B12366622) synthase (VoTPS2) is a key enzyme that converts FPP into valerena-4,7(11)-diene, a precursor for valerenic acid.[3] Another identified enzyme, valerena-1,10-diene synthase, also produces a structurally related precursor.[2]

Oxidation of Valerenadiene to Valerenic Acid

The conversion of the hydrocarbon precursor, valerena-4,7(11)-diene, to valerenic acid involves a series of oxidation reactions. This multi-step process is primarily initiated by a cytochrome P450 monooxygenase. Specifically, the enzyme VoCYP71DJ1 has been identified in Valeriana officinalis and has been shown to be involved in this conversion.[1] The proposed mechanism involves the sequential oxidation of a methyl group on the isobutenyl side chain of valerenadiene, first to a hydroxyl group (forming an alcohol intermediate), then to an aldehyde, and finally to a carboxylic acid, yielding valerenic acid. This cascade may also involve alcohol and aldehyde dehydrogenases for the subsequent oxidation steps following the initial hydroxylation by VoCYP71DJ1.[3]

Hydroxylation and Acetylation to Form this compound

The final steps in the biosynthesis of this compound involve the hydroxylation of the valerenic acid backbone, followed by acetylation. It is proposed that valerenic acid is first hydroxylated to form hydroxyvalerenic acid. This intermediate is then acetylated to yield this compound. The enzyme responsible for this acetylation is believed to be an acetyl-CoA-dependent acetyltransferase . While a specific acetyltransferase from Valeriana officinalis for this reaction has not yet been fully characterized, members of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases are known to be involved in the biosynthesis of a wide range of plant secondary metabolites and are strong candidates for this enzymatic step.

Caption: Proposed biosynthetic pathway of this compound from FPP.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of this compound.

Table 1: Kinetic Properties of Characterized Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| VoTPS2 | Farnesyl Diphosphate | ~10 | 0.01 | [3] |

| VoCYP71DJ1 | Valerena-4,7(11)-diene | N/A | N/A | [1] |

| Acetyltransferase | Hydroxyvalerenic Acid | N/A | N/A | - |

| N/A: Data not available in the reviewed literature. |

Table 2: Concentration of Valerenic Acid and Derivatives in Valeriana officinalis Roots

| Compound | Concentration Range (% dry weight) | Source |

| Valerenic Acid | 0.018 - 0.075 | [2] |

| This compound | 0.0519 - 0.0677 | [4] |

| Total Valerenic Acids | 0.05 - 0.9 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of Valerenic Acids from Valeriana officinalis Roots

This protocol describes a standard method for the extraction of valerenic acids for analytical purposes.

-

Sample Preparation: Freeze-dry fresh valerian roots and grind them into a fine powder.

-

Extraction Solvent: Prepare a solution of 70% (v/v) ethanol (B145695) in water.

-

Extraction Procedure: a. Weigh 1 g of the powdered root material into a flask. b. Add 10 mL of the 70% ethanol solvent. c. Sonicate the mixture for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. f. Repeat the extraction of the pellet with another 10 mL of the solvent. g. Combine the supernatants.

-

Sample Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Quantification of Valerenic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the separation and quantification of valerenic acid and its derivatives.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% phosphoric acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-20 min: Linear gradient from 40% B to 80% B.

-

20-25 min: Hold at 80% B.

-

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 218 nm.

-

Quantification: Use certified reference standards of valerenic acid, hydroxyvalerenic acid, and this compound to generate a calibration curve for quantification.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This workflow describes the general procedure for expressing and characterizing the enzymes of the this compound pathway in a microbial host such as Saccharomyces cerevisiae.

Caption: Workflow for heterologous expression and functional analysis.

-

RNA Isolation and cDNA Synthesis: Extract total RNA from the roots of V. officinalis, where the biosynthetic genes are predominantly expressed. Reverse transcribe the RNA to produce complementary DNA (cDNA).

-

Gene Identification and Cloning: Identify candidate genes for the terpene synthase, cytochrome P450, and acetyltransferase based on sequence homology and transcriptome data. Amplify the full-length coding sequences from the cDNA and clone them into a suitable yeast expression vector.

-

Yeast Transformation and Culture: Transform the expression constructs into a suitable strain of S. cerevisiae. Culture the engineered yeast in an appropriate medium.

-

In Vivo Assay: a. For the terpene synthase, the yeast strain will endogenously produce FPP. b. For the cytochrome P450, culture the yeast strain expressing both the terpene synthase and the P450. c. For the acetyltransferase, culture a yeast strain expressing the terpene synthase, the P450, and the acetyltransferase. Alternatively, provide the respective substrates (valerenadiene or hydroxyvalerenic acid) exogenously to the culture medium.

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture (both cells and supernatant) using an organic solvent (e.g., ethyl acetate). Analyze the extracts by GC-MS or LC-MS to identify the enzymatic products by comparison with authentic standards.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Valeriana officinalis is a complex and fascinating area of study. The initial cyclization of FPP by terpene synthases and the subsequent oxidation by the cytochrome P450 monooxygenase VoCYP71DJ1 to form valerenic acid are now reasonably well understood. However, the final steps of hydroxylation and acetylation to produce this compound remain to be fully elucidated. The definitive identification and characterization of the specific hydroxylase and acetyltransferase involved are critical next steps. Future research should focus on:

-

Functional characterization of the acetyltransferase: Screening of candidate genes from V. officinalis transcriptome data, particularly those belonging to the BAHD acyltransferase family, is a promising approach.

-

Kinetic analysis of all pathway enzymes: Determining the kinetic parameters (Km, Vmax, kcat) for all enzymes in the pathway will be essential for understanding the metabolic flux and for targeted metabolic engineering.

-

In vitro reconstitution of the entire pathway: The complete in vitro reconstitution of the pathway from FPP to this compound using purified enzymes would provide definitive proof of the proposed pathway and allow for detailed mechanistic studies.

A complete understanding of this biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of these valuable pharmacologically active compounds.

References

A Comprehensive Technical Guide to the Chemical Characterization of Acetoxyvalerenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyvalerenic acid is a naturally occurring sesquiterpenoid and a key bioactive constituent of the medicinal plant Valeriana officinalis, commonly known as valerian.[1] Renowned for its anxiolytic and sedative properties, valerian has been used for centuries in traditional medicine to treat anxiety, restlessness, and insomnia. This compound, along with other valerenic acid derivatives, is believed to contribute significantly to these pharmacological effects through its interaction with the central nervous system. This technical guide provides an in-depth overview of the chemical characterization of this compound, including its physicochemical properties, detailed experimental protocols for its isolation and analysis, and its mechanism of action.

Physicochemical Properties

This compound is a bicyclic sesquiterpenoid with a molecular formula of C₁₇H₂₄O₄ and a molecular weight of 292.37 g/mol .[2][3][4] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2E)-3-[(1S,4S,7R,7aR)-1-(acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | [5] |

| CAS Number | 84638-55-1 | [1][5] |

| Molecular Formula | C₁₇H₂₄O₄ | [2][3][4] |

| Molecular Weight | 292.37 g/mol | [2][3][4] |

| Appearance | White-yellowish powder or viscous liquid | [1] |

| Solubility | Slightly soluble in Methanol (B129727); Insoluble in water | [1] |

| Boiling Point | 427.00 °C (estimated) | [6] |

| logP (o/w) | 4.106 (estimated) | [6] |

| SMILES | C[C@@H]1CC--INVALID-LINK--C2=C(C)C--INVALID-LINK--[C@H]12 | [2] |

| InChI Key | VBBXZFLAYWAXSK-HYJCDKNOSA-N | [2] |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | q | 1H | Olefinic proton |

| ~5.0 | d | 1H | CH-O |

| ~2.1 | s | 3H | Acetyl (CH₃) |

| ~1.8 | s | 3H | Vinyl methyl (CH₃) |

| ~1.0 | d | 3H | Methyl (CH₃) |

| 0.9-2.5 | m | - | Aliphatic protons |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (Ester) |

| ~168.0 | C=O (Carboxylic acid) |

| ~140.0 | Olefinic C |

| ~128.0 | Olefinic C |

| ~80.0 | CH-O |

| ~45.0 | CH |

| ~40.0 | CH |

| ~35.0 | CH₂ |

| ~30.0 | CH₂ |

| ~25.0 | CH₂ |

| ~21.0 | CH₃ (Acetyl) |

| ~20.0 | CH₃ |

| ~15.0 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| ~3300-2500 | Broad | O-H stretching (carboxylic acid) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1690 | Strong | C=O stretching (carboxylic acid) |

| ~1640 | Medium | C=C stretching (alkene) |

| ~1240 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In Electrospray Ionization (ESI-MS), this compound is expected to show a prominent ion corresponding to its molecular weight.

Expected ESI-MS Data

| m/z | Interpretation |

| 291.1596 | [M-H]⁻ (deprotonated molecule) |

| 293.1753 | [M+H]⁺ (protonated molecule) |

| 315.1572 | [M+Na]⁺ (sodium adduct) |

Experimental Protocols

Isolation of this compound from Valeriana officinalis Roots

This protocol describes a general procedure for the extraction and isolation of this compound from dried valerian roots.[7][8][9]

Materials and Reagents:

-

Dried and powdered roots of Valeriana officinalis

-

Methanol (MeOH)

-

n-Hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Extraction: Macerate the powdered valerian roots with methanol at room temperature for 24-48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate. Collect each solvent fraction separately.

-

Column Chromatography:

-

Concentrate the n-hexane fraction, which is enriched with this compound.

-

Prepare a silica gel column using n-hexane as the slurry solvent.

-

Load the concentrated n-hexane extract onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Use a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v) and visualize the spots under UV light (254 nm).

-

Purification: Combine the fractions containing this compound (identified by comparison with a standard or by subsequent spectroscopic analysis) and concentrate them to yield the isolated compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Diagram of the Isolation Workflow:

References

- 1. This compound | CAS:84638-55-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound analytical standard 84638-55-1 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound, valeriana officinalis (common valerian) | 81397-67-3 | FA72428 [biosynth.com]

- 5. This compound | C17H24O4 | CID 91864465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 81397-67-3 [thegoodscentscompany.com]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. scribd.com [scribd.com]

- 9. Equity Journal of Science and Technology [equijost.com]

The Pharmacological Profile of Acetoxyvalerenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyvalerenic acid, a sesquiterpenoid constituent of the medicinal plant Valeriana officinalis, has garnered scientific interest for its potential contribution to the anxiolytic and sedative properties of valerian extracts. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound. While direct quantitative data for the isolated compound is limited, this document synthesizes available information from studies on valerian extracts and the closely related compound, valerenic acid, to elucidate its likely mechanisms of action, receptor interactions, and pharmacokinetic properties. This guide also outlines detailed experimental protocols that can be employed to definitively characterize the pharmacological profile of this compound, thereby addressing current knowledge gaps and facilitating future research and drug development efforts.

Introduction

Valeriana officinalis, commonly known as valerian, has a long history of use in traditional medicine for the treatment of anxiety and sleep disorders.[1] Modern phytochemical investigations have identified a class of sesquiterpenoids, including valerenic acid and its derivatives, as key active constituents.[1] Among these, this compound is a significant component, yet its specific pharmacological profile remains less characterized than that of valerenic acid. Understanding the distinct contributions of this compound to the overall therapeutic effects of valerian is crucial for the standardization of herbal preparations and the development of novel therapeutics. This guide aims to consolidate the existing, albeit indirect, evidence on the pharmacology of this compound and to provide a framework for its further investigation.

Mechanism of Action and Receptor Interactions

The primary targets implicated in the pharmacological effects of valerian constituents are the gamma-aminobutyric acid type A (GABA-A) receptors and, more recently, the serotonin (B10506) 5-HT5a receptors.

GABA-A Receptors

Valerian extracts and valerenic acid are known to be positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA.[1] However, evidence suggests that this compound may not share this modulatory activity. Some studies indicate that while it binds to the same site on the GABA-A receptor as valerenic acid, it does not allosterically modulate the receptor's function.[2] This suggests a potential role as a competitive antagonist at the valerenic acid binding site, which could influence the overall effect of valerian extracts.

5-HT5a Receptors

Recent studies have identified valerian extracts and valerenic acid as partial agonists of the 5-HT5a receptor.[3][4] Petroleum ether extracts of valerian, which contain trace amounts of this compound, have demonstrated biphasic binding to this receptor, indicative of partial agonism.[3] The specific contribution of this compound to this activity is yet to be determined through studies with the isolated compound. The 5-HT5a receptor's localization in the suprachiasmatic nucleus suggests a role in regulating the sleep-wake cycle, making this a promising area of investigation.[3]

Quantitative Data

Direct quantitative data on the binding affinity and functional potency of isolated this compound at its putative receptor targets are not yet available in the published literature. The following tables summarize the available data for valerenic acid and valerian extracts, which can serve as a reference for future comparative studies.

Table 1: Receptor Binding and Functional Data for Valerenic Acid and Valerian Extracts

| Compound/Extract | Receptor | Assay Type | Value | Reference |

| Valerenic Acid | 5-HT5a | Radioligand Binding (IC50) | 17.2 µM | [3] |

| Petroleum Ether Extract of Valerian | 5-HT5a | Radioligand Binding (IC50) - High Affinity | 15.7 ng/mL | [3] |

| Petroleum Ether Extract of Valerian | 5-HT5a | Radioligand Binding (IC50) - Low Affinity | 27.7 µg/mL | [3] |

| Petroleum Ether Extract of Valerian | 5-HT5a | Radioligand Binding (Ki) - High Affinity | 9.48 ng/mL | [4] |

| Petroleum Ether Extract of Valerian | 5-HT5a | Radioligand Binding (Ki) - Low Affinity | 16.7 µg/mL | [4] |

| Valerenic Acid | GABA-A (α1β2γ2) | FLIPR Assay (EC50) | 12.56 ± 1.2 µM | [5] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have not been extensively studied. The majority of the available data focuses on valerenic acid.

Table 2: Pharmacokinetic Parameters for Valerenic Acid

| Parameter | Species | Dose and Route | Value | Reference |

| Tmax | Human | 600 mg Valerian (oral) | 1-2 hours | [6] |

| T1/2 | Human | 600 mg Valerian (oral) | 1.1 ± 0.6 hours | [6] |

| AUC | Human | 600 mg Valerian (oral) | 4.80 ± 2.96 µg/mL*h | [6] |

| Cmax | Human | 600 mg Valerian (oral) | 0.9 to 2.3 ng/mL | [6] |

| Oral Bioavailability (F) | Rat | Oral | 33.70% | [7] |

| Distribution Half-life | Rat | Intravenous | 6-12 minutes | [7] |

| Elimination Half-life | Rat | Intravenous | 6-46 hours | [7] |

| Clearance (CL/F) | Rat | Oral | 2-5 L/h/kg | [7] |

| Volume of Distribution (Vd) | Rat | Oral | 17-20 L/kg | [7] |

A study on the variability of valerian capsules reported the variability for this compound to be 1.4%, but did not provide pharmacokinetic parameters for the compound itself.[8] The blood-brain barrier permeability of this compound has not been experimentally determined.

Experimental Protocols

To address the current gaps in knowledge, the following detailed experimental protocols are proposed for the comprehensive pharmacological characterization of this compound.

GABA-A Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the GABA-A receptor.

5-HT5a Receptor Functional Assay (cAMP Assay)

This protocol measures the functional activity of this compound at the 5-HT5a receptor by quantifying its effect on cyclic AMP (cAMP) levels.

In Vivo Pharmacokinetic Study

This protocol outlines a basic in vivo study in rodents to determine key pharmacokinetic parameters of this compound.

References

- 1. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of valerenic acid in rats after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of valerenic acid after single and multiple doses of valerian in older women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sedative and Anxiolytic Potential of Acetoxyvalerenic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyvalerenic acid, a sesquiterpenoid found in the roots of Valeriana officinalis, has garnered scientific interest for its potential modulation of the central nervous system. Traditionally, valerian extracts, containing a mixture of compounds including valerenic acid and its derivatives, have been used for their sedative and anxiolytic properties. This technical guide provides an in-depth analysis of the current understanding of this compound's effects, with a focus on its interaction with the GABA-A receptor, a key player in inhibitory neurotransmission. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and experimental frameworks to support further research and drug development efforts in the field of neuroscience.

Introduction

Anxiety and sleep disorders represent a significant global health concern, driving the demand for effective and safe therapeutic agents. Natural products have historically been a rich source of neuroactive compounds. Valeriana officinalis, commonly known as valerian, has a long history of use in traditional medicine for its calming effects.[1] The pharmacological activity of valerian is attributed to a complex mixture of constituents, with valerenic acid and its derivatives, including this compound, being of particular interest.[2][3]

This whitepaper focuses specifically on this compound, exploring its sedative and anxiolytic properties. While much of the research has centered on valerenic acid as the primary active component, understanding the role of this compound is crucial, as evidence suggests it may modulate the effects of valerenic acid.[4][5][6] This document aims to provide a comprehensive technical overview for researchers and professionals in drug development by consolidating the current knowledge on this compound's mechanism of action, presenting quantitative data from key studies, and detailing the experimental methodologies used to elucidate its effects.

Mechanism of Action: Interaction with the GABA-A Receptor

The primary mechanism underlying the sedative and anxiolytic effects of many neuroactive compounds involves the enhancement of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[7][8]

Valerenic acid has been identified as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA and benzodiazepine (B76468) binding sites.[4][9][10] This modulation is subtype-selective, with a preference for receptors containing β2 or β3 subunits.[11][12]

This compound, however, does not appear to share this positive modulatory effect.[5][13][14] In fact, studies suggest that this compound can act as an antagonist to the anxiolytic effects of valerenic acid.[4][5][6] While both compounds are believed to bind to the same or overlapping sites on the GABA-A receptor, this compound does not induce the same conformational change that potentiates the receptor's response to GABA.[4][5] At higher concentrations (≥ 100 µM), both valerenic acid and this compound have been observed to inhibit GABA-induced chloride currents (IGABA).[15]

The following diagram illustrates the proposed interaction at the GABA-A receptor:

Caption: Proposed mechanism of action at the GABA-A receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in vivo studies investigating the effects of this compound, primarily in comparison to valerenic acid.

Table 1: In Vitro GABA-A Receptor Modulation

| Compound / Extract | Receptor Subtype | Assay | Effect | Concentration / EC50 / IC50 | Reference |

| Valerenic Acid | α1β2γ2S | Two-microelectrode voltage-clamp | Potentiation of IGABA | EC50 = 5.2 ± 2.4 µM | [16] |

| Valerenic Acid | α1β3 | Two-microelectrode voltage-clamp | Potentiation of IGABA | EC50 = 13.7 ± 2.3 µM (for amide derivative) | [17] |

| Valerenic Acid | Not specified | [3H]Flunitrazepam binding | Potentiation | EC50 = 7 ± 1 µM | [16] |

| Valerenic Acid | Not specified | [3H]Muscimol binding | Potentiation | EC50 = 42 ± 6 µM | [16] |

| Valerenic Acid & this compound | Not specified | Two-microelectrode voltage-clamp | Inhibition of IGABA | ≥ 100 µM | [15] |

| Valerian Extract (High VA, Low AVA) | Not specified | [3H]-GABA competition | Competition | EC50 = 5.61 ± 1.68 µM | [4] |

| Valerian Extract (Low VA, High AVA) | Not specified | [3H]-GABA competition | Competition | EC50 = 10.04 ± 1.34 µM | [4] |

| This compound | Not specified | [3H]-GABA competition | No competition | - | [4] |

VA: Valerenic Acid, AVA: this compound

Table 2: In Vivo Anxiolytic Activity (Elevated Plus Maze)

| Treatment | Dose (mg/kg) | Animal Model | Key Finding | Reference |

| Valerian Extract (VA:AVA = 12:1) | 0.5 | Male CD-1 Mice | Significant increase in time spent in open arms | [4][14] |

| Valerian Extract (VA:AVA = 1:1.5) | 2.0 | Male CD-1 Mice | Required four times the dose for a similar effect as the 12:1 extract | [14] |

| Valerian Extract (High VA) + added AVA | 0.5 (total VAs) | Male CD-1 Mice | Anxiolytic effect of valerenic acid was abolished | [4][6] |

| Diazepam (Reference) | 1.0 | Male CD-1 Mice | Significant anxiolytic effect | [14] |

VA: Valerenic Acid, AVA: this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's properties.

Two-Microelectrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes

This in vitro technique is used to study the effects of compounds on the function of ion channels, such as the GABA-A receptor, expressed in the membrane of Xenopus laevis oocytes.

Objective: To measure the modulation of GABA-induced chloride currents (IGABA) by this compound.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate mature female Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2S). Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.

-

Co-apply GABA with varying concentrations of this compound.

-

Record the resulting chloride currents.

-

-

Data Analysis: Measure the peak amplitude of the GABA-induced currents in the presence and absence of the test compound. Calculate the percentage modulation relative to the control GABA response.

Caption: Workflow for the Two-Microelectrode Voltage-Clamp Assay.

Radioligand Binding Assay

This in vitro assay is used to determine the ability of a compound to bind to a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To assess the binding affinity of this compound to the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat or mouse brain tissue (e.g., cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

-

Binding Reaction:

-

In a reaction tube, combine the prepared brain membranes, a radiolabeled GABA-A receptor ligand (e.g., [3H]GABA or [3H]muscimol) at a fixed concentration, and varying concentrations of unlabeled this compound.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GABA-A agonist like unlabeled GABA).

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

Caption: Workflow for the Radioligand Binding Assay.

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiogenic" arms of the maze.

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.

Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound, a vehicle control, or a positive control (e.g., diazepam) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

-

Test Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

-

Record the session using a video camera mounted above the maze.

-

-

Behavioral Scoring: Analyze the video recording to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of locomotor activity).

-

-

Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests.

Caption: Workflow for the Elevated Plus Maze Test.

Discussion and Future Directions

The available evidence suggests that this compound's role in the sedative and anxiolytic effects of valerian is complex. Unlike valerenic acid, it does not appear to be a positive allosteric modulator of the GABA-A receptor. Instead, it may act as a competitive antagonist at the same binding site, thereby diminishing the anxiolytic effects of valerenic acid.[4][5][6] This has significant implications for the standardization of valerian extracts, suggesting that the ratio of valerenic acid to this compound is a critical determinant of the extract's overall pharmacological activity.[14]

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

-

Quantitative Binding Studies: Determining the precise binding affinity (Ki) of this compound for different GABA-A receptor subtypes is essential for a complete understanding of its interaction with the receptor.

-

In Vivo Studies with Pure Compound: Most in vivo studies have used valerian extracts with varying ratios of valerenic and acetoxyvalerenic acids. Studies using purified this compound are needed to definitively characterize its independent sedative and anxiolytic (or anxiogenic) properties.

-

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for interpreting its in vivo effects and for any potential therapeutic development.

-

Exploration of Other Potential Targets: While the GABA-A receptor is a primary focus, the possibility that this compound interacts with other neurotransmitter systems should not be excluded.

Conclusion

This compound is a key component of Valeriana officinalis that appears to play a significant modulatory role in the plant's overall neuropharmacological effects. Current evidence points towards an antagonistic interaction with the anxiolytic properties of valerenic acid at the GABA-A receptor. This technical guide has provided a consolidated overview of the existing data, detailed experimental protocols for further investigation, and visualized the key concepts to aid researchers and drug development professionals in advancing our understanding of this intriguing natural compound. Continued research into the specific actions of this compound will be instrumental in optimizing the therapeutic potential of valerian-based preparations and in the discovery of new neuroactive agents.

References

- 1. The anxiolytic effects of a Valerian extract is based on Valerenic acid | Semantic Scholar [semanticscholar.org]

- 2. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. The anxiolytic effects of a Valerian extract is based on Valerenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autoradiographic 3H-Gaboxadol Receptor Binding Protocol [bio-protocol.org]

- 10. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site-directed mutagenesis [arpi.unipi.it]

- 11. The anxiolytic effects of a Valerian extract is based on valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. GABAA receptor - Wikipedia [en.wikipedia.org]

- 14. HPLC-based activity profiling approach for the discovery of GABAA receptor ligands using an automated two microelectrode voltage clamp assay on Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. zora.uzh.ch [zora.uzh.ch]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide on the Mechanism of Action of Acetoxyvalerenic Acid on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining the balance between neuronal excitation and inhibition.[[“]] The GABA-A receptor, a ligand-gated ion channel, is the principal target for GABA and a crucial site for the action of various clinically important drugs, including benzodiazepines, barbiturates, and anesthetics. Acetoxyvalerenic acid, a sesquiterpenoid compound derived from the valerian plant (Valeriana officinalis), has garnered scientific interest for its modulatory effects on GABA-A receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with GABA-A receptors, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows. While much of the foundational research has been conducted on its parent compound, valerenic acid, this guide will focus on the available data for this compound and extrapolate from closely related compounds where necessary, with clear indications.

Mechanism of Action

This compound, along with its parent compound valerenic acid, functions as a positive allosteric modulator of the GABA-A receptor.[[“]] This means it enhances the effect of GABA without directly activating the receptor itself. The primary mechanism involves binding to a site on the receptor that is distinct from the GABA binding site, leading to a conformational change that increases the receptor's affinity for GABA and/or enhances the chloride ion flux in response to GABA binding.

Allosteric Modulation

At lower micromolar concentrations, valerenic acid and its derivatives potentiate GABA-induced chloride currents (I_GABA).[2][3] This potentiation results in a leftward shift of the GABA concentration-response curve, indicating that a lower concentration of GABA is required to elicit a response in the presence of the modulator.[3] However, at higher concentrations (≥ 100 µM), a distinct inhibitory effect is observed for both valerenic acid and this compound, suggesting a dual modulatory role.[3] This inhibition may be due to an open channel block mechanism.[3]

The modulatory action of valerenic acid and its derivatives is not dependent on the presence of the γ subunit and is not inhibited by the benzodiazepine (B76468) antagonist flumazenil, indicating a binding site distinct from that of benzodiazepines.[3] Evidence suggests that the binding site for valerenic acid likely overlaps with the loreclezole (B39811) binding pocket.[3]

Subunit Specificity

A key characteristic of the modulatory effect of valerenic acid and its derivatives is its subunit specificity. The potentiation of GABA-A receptors is dependent on the presence of either the β2 or β3 subunit.[3] Receptors containing the β1 subunit show a drastically reduced sensitivity.[3] The stimulatory effect is not significantly dependent on the type of α subunit (α1, α2, α3, or α5), although a lower efficacy has been observed on channels incorporating α4 subunits.[3]

A single amino acid residue, asparagine at position 265 (N265) in the β2 or β3 subunit, has been identified as a critical determinant for this subunit-specific modulation.[3] Mutation of this residue to serine (as found in the β1 subunit) significantly reduces the modulatory effect of valerenic acid.[3] Conversely, mutating the corresponding serine in the β1 subunit to asparagine confers sensitivity to valerenic acid.[3]

Quantitative Data

| Compound | Receptor Subtype | Effect | Concentration | Quantitative Value | Reference |

| This compound | Not specified | Inhibition of I_GABA | ≥ 100 µM | - | [3] |

| Valerenic Acid | α1β2 | Potentiation of I_GABA | - | EC50: 5.1 µM | Khom et al., 2007 |

| Valerenic Acid | α1β3 | Potentiation of I_GABA | - | EC50: 6.5 µM | Khom et al., 2007 |

| Valerenic Acid | α1β2 | Potentiation of I_GABA | 30 µM | ~300% | Khom et al., 2007 |

| Valerenic Acid | α1β3 | Potentiation of I_GABA | 30 µM | ~600% | Khom et al., 2007 |

| Valerenic Acid | Not specified | Inhibition of I_GABA | ≥ 100 µM | - | [3] |

Experimental Protocols

The primary method for characterizing the effects of this compound on GABA-A receptors is the two-microelectrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes as an expression system.

Preparation of Xenopus laevis Oocytes and Receptor Expression

-

Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary.

-

Defolliculation: The ovarian lobes are treated with collagenase to remove the follicular cell layer, yielding individual oocytes.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Incubation: Injected oocytes are incubated for 2-7 days in a nutrient-rich solution to allow for the expression and assembly of functional GABA-A receptors on the oocyte membrane.

Two-Microelectrode Voltage-Clamp (TEVC) Recordings

-

Oocyte Placement: An oocyte expressing the GABA-A receptors of interest is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).

-

Microelectrode Impalement: Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current to clamp the membrane potential at a holding potential, typically -70 mV.

-

Drug Application: A rapid perfusion system is used to apply GABA and the test compound (this compound) to the oocyte.

-

Data Acquisition:

-

To assess potentiation, a baseline GABA-evoked current (I_GABA) is established by applying a low concentration of GABA (typically EC5-EC10).

-

The test compound is then co-applied with the same concentration of GABA, and the change in current amplitude is measured.

-

To determine the EC50 for potentiation, various concentrations of the test compound are co-applied with a fixed concentration of GABA.

-

To investigate inhibition, a higher concentration of GABA is used to elicit a substantial current, and the effect of co-applying high concentrations of the test compound is observed.

-

-

Data Analysis: The potentiation is calculated as the percentage increase in the GABA-evoked current in the presence of the compound compared to the current in the absence of the compound. Concentration-response curves are fitted using appropriate pharmacological models to determine EC50 and maximal efficacy.

Visualizations

Signaling Pathway of this compound on GABA-A Receptors

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Characterizing this compound Effects

Caption: Workflow for studying this compound on GABA-A receptors.

Logical Relationship of this compound's Dual Action

Caption: Concentration-dependent dual action of this compound.

References

Acetoxyvalerenic Acid: A Bicyclic Sesquiterpenoid Phytochemical with Neuromodulatory Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetoxyvalerenic acid, a prominent bicyclic sesquiterpenoid phytochemical derived from the roots of Valeriana officinalis, has garnered significant scientific interest for its contribution to the plant's well-documented sedative and anxiolytic properties. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, extraction and isolation protocols, and detailed analysis of its biological activities and underlying mechanisms of action. The primary focus is on its modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, a key target in the central nervous system for regulating neuronal excitability. Additionally, this guide explores its interactions with other signaling pathways, including the serotonin (B10506) 5-HT5a receptor, and presents available quantitative data on its efficacy. Detailed experimental methodologies are provided to facilitate further research and development of this promising natural compound.

Introduction

Valeriana officinalis, commonly known as valerian, has been used for centuries in traditional medicine to treat anxiety, restlessness, and sleep disorders.[1][2] Modern phytochemical investigations have identified a class of bicyclic sesquiterpenoids, including valerenic acid and its derivatives, as key contributors to the plant's bioactivity.[3][4] Among these, this compound is a significant constituent, recognized for its role in the overall pharmacological profile of valerian extracts.[1] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a monocarboxylic acid and a derivative of valerenic acid.[5] Its chemical structure is characterized by a bicyclic inden-4-yl core.

| Property | Value | Source |

| IUPAC Name | (2E)-3-[(1S,4S,7R,7aR)-1-(acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | [6] |

| Molecular Formula | C₁₇H₂₄O₄ | [6] |

| Molecular Weight | 292.37 g/mol | [6] |

| CAS Number | 81397-67-3 | [6] |

| Appearance | Not explicitly stated, but typically isolated as an oil or amorphous solid. | |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform. | [7] |

Extraction and Isolation from Valeriana officinalis

The extraction and isolation of this compound from the roots and rhizomes of Valeriana officinalis are critical steps for its characterization and further investigation. Various methods have been developed, typically involving solvent extraction followed by chromatographic separation.

General Extraction Workflow

Detailed Experimental Protocol: Methanolic Extraction and Column Chromatography

This protocol is a composite of methodologies described in the literature.[7]

-

Extraction:

-

Air-dried and powdered roots of Valeriana officinalis are macerated with methanol at room temperature for 24-48 hours.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

-

Fractionation:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The n-hexane fraction, which is enriched with less polar compounds including this compound, is collected.

-

-

Column Chromatography:

-

A glass column is packed with silica (B1680970) gel 60 as the stationary phase, using n-hexane as the slurry solvent.

-

The dried n-hexane fraction is dissolved in a minimal amount of n-hexane and loaded onto the column.

-

Elution is performed using a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate:acetic acid (80:20:0.5 v/v/v).

-

Fractions containing the compound of interest are pooled and the solvent is evaporated to yield purified this compound.

-

Biological Activities and Mechanisms of Action

The primary pharmacological activity of this compound is its modulation of the central nervous system, which is attributed to its interaction with key neurotransmitter receptors.

Modulation of GABA-A Receptors

The most well-characterized mechanism of action for this compound is its positive allosteric modulation of GABA-A receptors.[8] GABA is the primary inhibitory neurotransmitter in the brain, and its binding to GABA-A receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.

This compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and enhanced neuronal inhibition. This mechanism is believed to underlie the sedative and anxiolytic effects of valerian extracts.

Quantitative Data on GABA-A Receptor Modulation:

| Parameter | Value | Assay System | Source |

| Enhancement of IGABA | 183.1 ± 24.8 % | Two-microelectrode voltage clamp on Xenopus oocytes expressing GABA-A receptors (at 2 µM this compound) | [9] |

| Binding Affinity (Ki) | Not explicitly reported for this compound. | - | - |

| EC50 for Potentiation | Not explicitly reported for this compound. | - | - |

It is important to note that while this compound binds to the same site as valerenic acid, some studies suggest it does not allosterically modulate GABA-A receptors on its own but may interfere with the effects of valerenic acid.[2]

Interaction with 5-HT5a Receptors

Emerging evidence suggests that valerian constituents, including valerenic acid, also interact with the serotonergic system. Specifically, valerenic acid has been identified as a partial agonist at the 5-HT5a receptor.[3][10] Given the structural similarity, it is plausible that this compound also interacts with this receptor, although direct binding studies are lacking. The 5-HT5a receptor is found in the suprachiasmatic nucleus, a brain region involved in regulating the sleep-wake cycle, suggesting another potential mechanism for the sedative effects of valerian.[3]

Quantitative Data on 5-HT5a Receptor Interaction:

| Compound | Parameter | Value | Assay System | Source |

| Valerenic Acid | IC50 | 17.2 µM | [³H]LSD binding to human 5-HT5a receptor | [3][10] |

| This compound | IC50 | Not reported | - | - |

Potential Modulation of NF-κB and Nrf2 Signaling Pathways

While direct evidence for this compound is limited, studies on valerenic acid suggest potential interactions with inflammatory and antioxidant pathways. Valerenic acid has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[11] Additionally, compounds with similar structural motifs have been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.[12] Further research is needed to elucidate the direct effects of this compound on these pathways.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited. However, studies on valerenic acid provide some insights into the potential absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.

Pharmacokinetic Parameters of Valerenic Acid (for reference):

| Parameter | Species | Value | Route | Source |

| Oral Bioavailability (F) | Rat | 33.7% | Oral | [13][14][15] |

| Tmax | Human | 1-2 hours | Oral | [11] |

| Cmax | Human | 0.9-2.3 ng/mL | Oral (600 mg dose) | [11] |

| Half-life (t1/2) | Human | 1.1 ± 0.6 hours | Oral | [11] |

| Half-life (t1/2, terminal) | Rat | 6-46 hours | IV | [13][14][15] |

A study in older women noted considerable inter- and intra-subject variability in the pharmacokinetic parameters of valerenic acid.[3] The variability between capsules for this compound content was found to be very low (1.4%).[3]

Analytical Methods

Accurate and reliable analytical methods are essential for the quantification of this compound in plant material, extracts, and biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the quantitative analysis of this compound.

Typical HPLC Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an acidified aqueous phase (e.g., 0.1% phosphoric acid) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 220-225 nm |

| Internal Standard | Biphenyl or other suitable compound |

Representative HPLC Protocol:

-

Sample Preparation: Extracts or plasma samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. The final extract is dissolved in the mobile phase.

-

Chromatographic Separation: A reversed-phase C18 column is used with a gradient mobile phase, for example, starting with a higher proportion of aqueous phase and increasing the organic phase (acetonitrile) over time to elute compounds of increasing hydrophobicity.

-

Detection and Quantification: The eluent is monitored by a UV detector at approximately 225 nm. Quantification is achieved by comparing the peak area of this compound to a calibration curve prepared with a certified reference standard.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR and MS are powerful techniques for the structural elucidation and confirmation of this compound's identity.

-

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the bicyclic sesquiterpenoid backbone and the presence of the acetoxy group.

-

Mass Spectrometry , often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Conclusion and Future Directions

This compound is a key bioactive constituent of Valeriana officinalis with significant neuromodulatory properties. Its primary mechanism of action involves the positive allosteric modulation of GABA-A receptors, providing a scientific basis for the traditional use of valerian as a sedative and anxiolytic. While its interaction with the 5-HT5a receptor and potential influence on inflammatory and antioxidant pathways are promising areas of research, further investigation is required to fully elucidate these mechanisms and quantify the specific contributions of this compound.

Future research should focus on:

-

Determining the precise binding affinity (Ki) and functional potency (EC50) of this compound at GABA-A and 5-HT5a receptors.

-

Conducting comprehensive pharmacokinetic studies to determine the oral bioavailability, Cmax, Tmax, and half-life of this compound.

-

Investigating the direct effects of this compound on the NF-κB and Nrf2 signaling pathways to understand its potential anti-inflammatory and antioxidant activities.

-

Exploring the synergistic or antagonistic interactions between this compound and other valerian constituents, such as valerenic acid.

A deeper understanding of the pharmacology of this compound will be instrumental in the standardization of valerian-based herbal products and may pave the way for the development of novel therapeutic agents for the treatment of anxiety, sleep disorders, and other neurological conditions.

References

- 1. scialert.net [scialert.net]

- 2. Valerian extract characterized by high valerenic acid and low acetoxy valerenic acid contents demonstrates anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. storage.googleapis.com [storage.googleapis.com]

- 9. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]

- 10. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT receptor agonist Valerenic Acid enhances the innate immunity signal and suppresses glioblastoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. Pharmacokinetics of valerenic acid in rats after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preliminary In-Vitro Studies on Acetoxyvalerenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyvalerenic acid is a sesquiterpenoid compound found in the roots of Valeriana officinalis, a plant long used in traditional medicine for its sedative and anxiolytic properties. As a derivative of the more extensively studied valerenic acid, this compound is of significant interest for its potential pharmacological activities, particularly its interaction with the central nervous system. This technical guide provides a comprehensive overview of the preliminary in-vitro research on this compound, focusing on its effects on GABAA receptors, potential cytotoxicity, and blood-brain barrier permeability. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.

Data Presentation

The following tables summarize the available quantitative data from in-vitro studies on this compound and its closely related derivative, valerenic acid amide, to provide a comparative context.

Table 1: In-Vitro Efficacy of Valerenic Acid Derivatives on GABAA Receptors

| Compound | Receptor Subtype | Effect | EC50 (µM) | Maximal Stimulation (% of GABA response) | Citation |

| Valerenic Acid Amide | α1β3 | Potentiation | 13.7 ± 2.3 | 2021 ± 231 | [1] |

| This compound | α1β2 | Inhibition (at ≥ 100 µM) | Not Reported | Not Reported | [2] |

Note: Specific quantitative data for the inhibitory effect of this compound (e.g., IC50) is not yet available in the reviewed literature.

Table 2: Cytotoxicity Data

| Compound | Cell Line | Assay | IC50 | Citation |

| This compound | Neuronal Cell Lines (e.g., SH-SY5Y) | MTT, LDH | Data Not Available |

Note: While general cytotoxicity of valerian extracts has been studied, specific IC50 values for pure this compound on neuronal cell lines are not currently available in the literature.

Table 3: In-Vitro Blood-Brain Barrier Permeability

| Compound | In-Vitro Model | Apparent Permeability (Papp) | Efflux Ratio | Citation |

| This compound | Caco-2, Transwell | Data Not Available | Data Not Available |

Note: Direct in-vitro permeability data for this compound is not yet published.

Experimental Protocols

Detailed methodologies for key in-vitro experiments relevant to the study of this compound are provided below.

Two-Electrode Voltage-Clamp (TEVC) Assay for GABAA Receptor Modulation

This protocol is used to measure the potentiation or inhibition of GABA-induced chloride currents (IGABA) by a test compound in Xenopus laevis oocytes expressing specific GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor. Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two glass microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

-

The membrane potential is clamped at a holding potential of -70 mV.

-

GABA is applied at a concentration that elicits a submaximal current (EC10-EC20) to establish a baseline IGABA.

-

This compound is co-applied with GABA at various concentrations.

-

Changes in the amplitude of IGABA are recorded to determine the modulatory effect of this compound.

-

-

Data Analysis: The potentiation or inhibition is calculated as the percentage change in current amplitude in the presence of the compound compared to the baseline GABA current. Dose-response curves are generated to determine EC50 or IC50 values.

MTT Assay for Cytotoxicity in Neuronal Cell Lines

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. It is used to determine the cytotoxic potential of a compound on cultured neuronal cells, such as the human neuroblastoma cell line SH-SY5Y.

Methodology:

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a predetermined density. Cells are allowed to adhere and grow for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. IC50 values are calculated from the dose-response curves.

In-Vitro Blood-Brain Barrier Transwell Permeability Assay

This assay evaluates the potential of a compound to cross the blood-brain barrier (BBB) by measuring its transport across a monolayer of endothelial cells (e.g., Caco-2 or primary brain microvascular endothelial cells) cultured on a semi-permeable membrane.

Methodology:

-

Cell Monolayer Formation: Endothelial cells are seeded onto the apical side of a Transwell insert and cultured until a confluent monolayer with tight junctions is formed. The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).

-

Transport Experiment (Apical to Basolateral):

-

The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with a transport buffer.

-

This compound is added to the apical chamber.

-

At specific time points, samples are collected from the basolateral chamber and replaced with fresh transport buffer.

-

-

Transport Experiment (Basolateral to Apical): The experiment is repeated in the reverse direction to assess active efflux.

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the involvement of active efflux transporters.

Mandatory Visualization